molecular formula C8H14INO2 B14346750 methyl N-(2-iodocyclohexyl)carbamate CAS No. 92145-95-4

methyl N-(2-iodocyclohexyl)carbamate

Cat. No.: B14346750
CAS No.: 92145-95-4
M. Wt: 283.11 g/mol
InChI Key: YLUSDZORDPJHJE-UHFFFAOYSA-N
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Description

Methyl N-(2-iodocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of an iodine atom attached to a cyclohexyl ring, which is further connected to a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-iodocyclohexyl)carbamate typically involves the reaction of 2-iodocyclohexylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-iodocyclohexylamine+methyl chloroformatemethyl N-(2-iodocyclohexyl)carbamate+HCl\text{2-iodocyclohexylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-iodocyclohexylamine+methyl chloroformate→methyl N-(2-iodocyclohexyl)carbamate+HCl

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-iodocyclohexyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include N-substituted carbamates.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Methyl N-(2-iodocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(2-iodocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-cyclohexylcarbamate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Methyl N-(2-bromocyclohexyl)carbamate: Contains a bromine atom instead of iodine, which affects its reactivity and biological activity.

    Methyl N-(2-chlorocyclohexyl)carbamate: Contains a chlorine atom, which also influences its chemical and biological properties.

Uniqueness

Methyl N-(2-iodocyclohexyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. The iodine atom enhances the compound’s ability to participate in substitution reactions and may improve its binding affinity to biological targets.

Properties

CAS No.

92145-95-4

Molecular Formula

C8H14INO2

Molecular Weight

283.11 g/mol

IUPAC Name

methyl N-(2-iodocyclohexyl)carbamate

InChI

InChI=1S/C8H14INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

YLUSDZORDPJHJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CCCCC1I

Origin of Product

United States

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